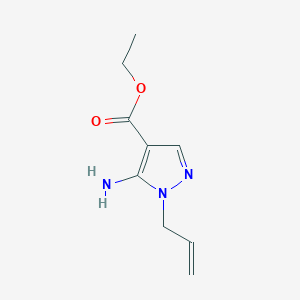
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction conditions often include refluxing the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester and allyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar structure but with a methyl group instead of an allyl group.
5-Amino-1-phenylpyrazole-4-carboxylate: Contains a phenyl group, offering different reactivity and applications.
1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate: Features a tert-butyl group, providing increased steric hindrance.
Uniqueness
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate is unique due to its combination of an allyl group and an amino group on the pyrazole ring. This combination offers a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications .
Biological Activity
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This article focuses on the biological activity of this compound, synthesizing available data from various studies.
The molecular formula of this compound is C7H10N3O2, with a molar mass of approximately 170.17 g/mol. Its structure features an allyl group, which may influence its pharmacological properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives. This compound has been shown to exhibit significant activity against various bacterial strains. For instance, derivatives synthesized from this compound were evaluated for their antimicrobial effects, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research indicates that pyrazole compounds can inhibit cancer cell proliferation. This compound has been investigated for its potential anticancer properties. A study highlighted that derivatives of this compound demonstrated cytotoxic effects on cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties, which are crucial in treating conditions such as arthritis. This compound has shown potential in reducing inflammation markers in vitro, indicating its applicability in inflammatory disease management .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Malhotra et al. (1997) | Discussed the broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer and anti-inflammatory effects. |
| Takao et al. (1994) | Highlighted the synthesis and biological evaluation of various pyrazole compounds, noting significant antimicrobial activity. |
| Wang et al. (2005) | Reported on the application of pyrazoles in agrochemicals and their potential therapeutic uses in pharmaceuticals. |
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 5-amino-1-prop-2-enylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-3-5-12-8(10)7(6-11-12)9(13)14-4-2/h3,6H,1,4-5,10H2,2H3 |
InChI Key |
CORDMZIGMVKXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















